Dehydroclindamycin

Antibacterial activity Lincosamide impurities Structure-activity relationship

Dehydroclindamycin is a critical reference standard for identifying and quantifying the dehydrogenated impurity in clindamycin hydrochloride APIs. Unlike generic lincosamide analogs, this compound delivers distinct HPLC retention times, MS fragmentation patterns, and UV absorption profiles essential for method specificity in ANDA submissions. Supplied with comprehensive characterization data (COA, HPLC, NMR, MS) and ICH Q3A-compliant documentation, it ensures regulatory conformance for forced degradation studies, stability testing, and batch release. Available as hydrochloride salt or E/Z isomer mixture. Procure with confidence for validated, reproducible analytical performance.

Molecular Formula C18H31ClN2O5S
Molecular Weight 423.0 g/mol
Cat. No. B12078155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroclindamycin
Molecular FormulaC18H31ClN2O5S
Molecular Weight423.0 g/mol
Structural Identifiers
SMILESCCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)
InChIKeyRMQIGGGBJDZABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroclindamycin: Lincosamide Impurity Standard and Structural Analog of Clindamycin for Analytical Reference


Dehydroclindamycin is a semi-synthetic lincosamide compound structurally derived from clindamycin via dehydrogenation of the pyrrolidine ring . As a key process-related impurity and potential degradation product identified in clindamycin hydrochloride raw materials, dehydroclindamycin serves primarily as an analytical reference standard rather than a therapeutic agent [1]. The compound exhibits a dehydrogenated clindamycin backbone with molecular formula C₁₈H₃₁ClN₂O₅S (free base) and is commercially available as the hydrochloride salt (CAS 909254-86-6) or as the E/Z mixture (CAS 1440605-51-5) [2].

Why Dehydroclindamycin Cannot Be Substituted by Other Lincosamide Impurities or Analogs in Analytical Applications


Within the lincosamide antibiotic class, individual compounds exhibit substantial differences in antibacterial activity and chromatographic behavior that preclude simple interchangeability. Clindamycin demonstrates 4- to 8-fold greater antibacterial activity than its parent compound lincomycin [1], while dehydroclindamycin as a dehydrogenated impurity possesses lower antibacterial activity compared with clindamycin hydrochloride [2]. For analytical method development and quality control applications, dehydroclindamycin requires distinct HPLC retention times, MS fragmentation patterns, and UV absorption profiles relative to other lincosamide-related substances such as lincomycin, clindamycin phosphate impurities, or N-demethyl clindamycin metabolites [3]. Substituting dehydroclindamycin with any other lincosamide analog would invalidate method specificity, compromise peak identification accuracy, and potentially cause regulatory non-compliance in ANDA submissions where impurity profiling must precisely match the reference listed drug.

Dehydroclindamycin: Quantifiable Differentiation Evidence for Procurement Decision-Making


Antibacterial Activity of Dehydroclindamycin Relative to Clindamycin Hydrochloride

Dehydroclindamycin exhibits antibacterial activity that is qualitatively similar to but quantitatively lower than clindamycin hydrochloride, establishing it as a less potent analog rather than a functionally equivalent substitute. This activity profile is critical for researchers evaluating the biological relevance of this impurity in clindamycin formulations [1].

Antibacterial activity Lincosamide impurities Structure-activity relationship

Lincosamide Class Activity Gradient: Clindamycin versus Lincomycin as Contextual Comparator

Within the lincosamide class, structural modifications produce substantial differences in antibacterial potency. Clindamycin demonstrates 4- to 8-fold greater activity than its parent compound lincomycin [1]. This established class-level activity gradient provides the pharmacological context for understanding that dehydroclindamycin, as a dehydrogenated clindamycin analog, occupies a distinct position on the structure-activity continuum with reduced potency relative to clindamycin hydrochloride [2].

Lincosamide pharmacology Antimicrobial susceptibility Comparative MIC

Analytical Distinction: Chromatographic and Spectrometric Separation from Clindamycin

Dehydroclindamycin was successfully isolated and characterized from clindamycin hydrochloride raw material using preparative HPLC followed by structural elucidation via MS and NMR. The compound exhibits distinct chromatographic retention behavior and unique MS fragmentation patterns that enable its specific identification and quantification in the presence of clindamycin and other related substances [1]. Regulatory guidance (ICH Q3A) requires identification of impurities present at ≥0.1% in APIs with maximum daily dose >2 g/day, necessitating dehydroclindamycin reference standards for compliant analytical method validation [2].

HPLC impurity profiling LC-MS method validation Pharmaceutical quality control

Dehydroclindamycin: Evidence-Based Procurement and Application Scenarios


Pharmaceutical Quality Control: Impurity Profiling of Clindamycin Hydrochloride API

Dehydroclindamycin serves as a certified reference standard for identifying and quantifying this specific process-related impurity in clindamycin hydrochloride raw materials and finished drug products. Analytical laboratories performing HPLC or LC-MS method validation for clindamycin API require dehydroclindamycin to establish system suitability parameters, determine relative response factors, and ensure compliance with ICH Q3A impurity thresholds [1].

Abbreviated New Drug Application (ANDA) Method Development and Validation

Generic pharmaceutical manufacturers developing ANDA submissions for clindamycin products must demonstrate that their impurity profile matches or improves upon the reference listed drug. Dehydroclindamycin reference standards enable accurate identification of this specific impurity during forced degradation studies, stability testing, and batch release analysis [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA applications [2].

Structure-Activity Relationship (SAR) Studies in Lincosamide Research

Investigators exploring the impact of pyrrolidine ring dehydrogenation on lincosamide antibacterial activity utilize dehydroclindamycin as a comparator compound. Since dehydroclindamycin exhibits lower antibacterial activity than clindamycin hydrochloride, researchers can correlate the specific structural modification (dehydrogenation) with reduced biological potency [3]. This informs medicinal chemistry efforts aimed at optimizing lincosamide derivatives.

Analytical Method Transfer and Cross-Validation Studies

Contract research organizations and pharmaceutical companies transferring validated analytical methods between sites require authenticated impurity reference materials. Dehydroclindamycin reference standards ensure consistent peak identification across different laboratories, instruments, and analysts. The compound is available with certificates of analysis detailing purity (≥95%) and comprehensive characterization data, supporting reproducible method performance [4].

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